Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is an organic compound that features a pyrrolidine ring substituted with a 2,4-dimethoxyphenyl group and a methyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation catalysts
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include substituted pyrrolidine derivatives, carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and have similar biological activities.
Pyrrolizines: Another class of compounds with a similar core structure and potential medicinal applications.
Prolinol derivatives: Compounds with a similar pyrrolidine ring and hydroxyl group, used in various chemical and biological studies.
Uniqueness
Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H19NO4 |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-17-9-4-5-10(13(6-9)18-2)11-7-15-8-12(11)14(16)19-3/h4-6,11-12,15H,7-8H2,1-3H3 |
InChI Key |
VPDWDUVIRPVWPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CNCC2C(=O)OC)OC |
Origin of Product |
United States |
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